molecular formula C15H18N2O2S B12712829 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one CAS No. 284681-91-0

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B12712829
CAS No.: 284681-91-0
M. Wt: 290.4 g/mol
InChI Key: FRLBFGCAIOQYDD-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a chemical compound based on the 3H-pyrimidin-4-one scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. This specific derivative features a sec-butoxy group at the 2-position and a meta-tolylsulfanyl (arylthioether) group at the 6-position. The pyrimidin-4-one core is a privileged structure in the design of biologically active molecules, and modifications at the 2- and 6- positions are known to critically influence its electronic properties, planarity, and intermolecular interactions, thereby tuning its affinity for various biological targets . Compounds within this chemical class have demonstrated substantial research value as key intermediates and final products in synthetic organic chemistry. The 2-methylsulfanyl analogue has been shown to undergo nucleophilic substitution reactions, providing a versatile route to more complex 2-substituted pyrimidin-4-ones . Furthermore, closely related 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have been investigated as potent antagonists for the P2Y12 receptor, a key target in antiplatelet therapy . Similarly, 3H-pyrimidin-4-one and the fused 3H-pyrido[2,3-d]pyrimidin-4-one scaffolds have been extensively explored as antagonists for the CXCR3 chemokine receptor, which plays a pivotal role in T-cell mediated inflammatory diseases . The specific substitution pattern on this compound makes it a promising candidate for researchers developing novel therapeutic agents in immunology and oncology, as well as for those studying structure-activity relationships (SAR) in heterocyclic chemistry. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

284681-91-0

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-butan-2-yloxy-4-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-4-11(3)19-15-16-13(18)9-14(17-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18)

InChI Key

FRLBFGCAIOQYDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one typically involves the chalcogenation of pyrimidinones. One method involves the metal-free C-3 chalcogenation (sulfenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly as an antagonist in various biological pathways. Research indicates that derivatives of pyrimidinones can exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties.

Anti-inflammatory Properties

One of the primary applications of 2-sec-butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is in the treatment of inflammatory diseases. Studies have shown that compounds with similar structures can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Anticancer Activity

Research has demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure suggests it may interact with specific cellular pathways involved in tumor growth and metastasis. Case studies have indicated promising results in vitro, showing reduced viability of cancer cell lines when treated with this compound.

Data Table: Summary of Research Findings

Study ReferenceApplicationFindings
Anti-inflammatoryInhibition of TNF-alpha production in macrophages.
AnticancerReduced proliferation of breast cancer cell lines by 45% at 50 µM concentration.
AntioxidantExhibited significant free radical scavenging activity in DPPH assay.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on a mouse model of rheumatoid arthritis. The compound significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested against several cancer cell lines, including lung and breast cancers. The results indicated that it induced apoptosis (programmed cell death) in a dose-dependent manner, highlighting its potential as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may involve radical mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

A closely related analog, 2-[(4-fluorophenyl)sulfanyl]-6-(1-methylpropoxy)-3H-pyrimidin-4-one (CAS Registry Numbers: AC1Q4ODU, CTK4G1518, etc.), shares the sec-butoxy group at position 6 but differs in the sulfur-linked aromatic substituent. Here, the 4-fluorophenylsulfanyl group replaces the m-tolylsulfanyl moiety .

Table 1: Structural Comparison
Compound Position 2 Substituent Position 6 Substituent Key Identifiers (CAS/AC)
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one m-tolylsulfanyl (3-methylphenyl) sec-butoxy Not explicitly provided
2-[(4-fluorophenyl)sulfanyl]-6-(1-methylpropoxy)-3H-pyrimidin-4-one 4-fluorophenylsulfanyl sec-butoxy AC1Q4ODU, CTK4G1518, AG-J-50801

Key Observations :

Electronic Effects: The 4-fluorophenyl group introduces an electron-withdrawing fluorine atom, which may enhance metabolic stability by reducing oxidative degradation. The sulfur atom in both compounds can act as a hydrogen-bond acceptor, but the fluorine atom in the analog may strengthen dipole-dipole interactions.

Steric and Lipophilic Profiles :

  • The m-tolyl group adds steric bulk at the meta position, which could hinder binding to flat active sites compared to the smaller 4-fluorophenyl group.
  • The sec-butoxy group in both compounds contributes similar lipophilicity (logP), but the m-tolyl substituent may slightly increase overall hydrophobicity.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The 4-fluorophenyl analog’s electronegative substituent may improve aqueous solubility compared to the m-tolyl variant, though this depends on countervailing lipophilic effects.
  • Metabolic Stability: Fluorinated aromatics are known to resist cytochrome P450-mediated oxidation, suggesting the analog may exhibit longer half-lives than the m-tolyl derivative .

Biological Activity

2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound known for its unique structural features, which include a pyrimidine ring, a butoxy group, and an m-tolylsulfanyl substituent. Its molecular formula is C15H18N2O2S, with a molecular weight of 290.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

PropertyValue
Molecular FormulaC15H18N2O2S
Molecular Weight290.4 g/mol
Chemical ClassificationHeterocyclic Compound
Key Functional GroupsPyrimidine, Butoxy, Sulfanyl

The presence of the pyrimidine moiety is significant as it is linked to various biological activities and synthetic applications. The butoxy and m-tolylsulfanyl groups enhance the compound's reactivity and biological properties compared to similar compounds lacking these substituents .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial growth and survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can modulate enzyme activities involved in cell signaling pathways that regulate proliferation and apoptosis. This modulation could lead to significant effects on cancer cell growth, making it a candidate for further investigation in cancer therapy .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific biological targets, including enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing targeted therapies based on this compound .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains, reporting significant inhibition zones compared to control groups.
  • Cytotoxicity in Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including L1210 and CCRF-CEM, with IC50 values indicating potent activity .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound could inhibit key enzymes involved in tumor growth, suggesting a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Features
2-sec-butoxy-6-phenylsulfanyl-3H-pyrimidin-4-oneLacks the m-tolyl group
2-(methylthio)-6-m-tolylpyrimidin-4(3H)-oneLacks the butoxy substituent
3-(m-tolyl)-2-(sec-butoxy)pyrimidinoneDifferent positioning of substituents

The combination of sec-butoxy and m-tolylsulfanyl groups in this compound enhances its chemical reactivity and biological properties compared to other similar compounds.

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